molecular formula C13H23ClN2O2 B2903754 Tert-butyl2-amino-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylatehydrochloride CAS No. 2344680-16-4

Tert-butyl2-amino-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylatehydrochloride

Cat. No.: B2903754
CAS No.: 2344680-16-4
M. Wt: 274.79
InChI Key: GAVVGRIPUNSYHI-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-4-azatricyclo[4.2.1.0³⁷]nonane-4-carboxylate hydrochloride (CAS: 2344680-16-4) is a tricyclic small-molecule scaffold with the molecular formula C₁₃H₂₃ClN₂O₂ and a molecular weight of 274.8 g/mol. It features a rigid bicyclic core fused with an azetidine ring, stabilized by a tert-butyl ester group. The compound is primarily utilized in laboratory settings for drug discovery and chemical biology due to its versatility in derivatization, enabling the exploration of structure-activity relationships (SAR) .

Properties

IUPAC Name

tert-butyl 2-amino-4-azatricyclo[4.2.1.03,7]nonane-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2.ClH/c1-13(2,3)17-12(16)15-6-8-4-7-5-9(8)11(15)10(7)14;/h7-11H,4-6,14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVVGRIPUNSYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC3CC2C1C3N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl2-amino-4-azatricyclo[4210,3,7]nonane-4-carboxylatehydrochloride typically involves multiple steps One common method starts with the cyclization of a suitable precursor to form the tricyclic coreThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound often employs optimized synthetic routes to maximize yield and purity. This includes the use of high-pressure reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl2-amino-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in medicinal chemistry for drug development .

Scientific Research Applications

Tert-butyl2-amino-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylatehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Tert-butyl2-amino-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylatehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique tricyclic structure allows it to fit into binding sites with high specificity, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s tert-butyl ester enhances steric protection of the carboxylate group, improving stability during synthetic modifications compared to the spiro-oxygenated analog in .
  • The 4-bromophenyl substituent in the diazabicyclo compound increases lipophilicity, facilitating blood-brain barrier penetration, which is critical for neuropharmacological studies .

Physicochemical Properties

Property Target Compound (1R,2S,4R,6S)-9-azatricyclo Analog 4-Bromophenyl Diazabicyclo
Molecular Weight 274.8 176.22 ~339.2
Solubility (Predicted) Moderate (polar aprotic solvents) High (due to spiro-oxygen) Low (hydrophobic bromophenyl)
Stability Stable under dry conditions Limited data Light-sensitive (bromine moiety)

The tert-butyl group in the target compound likely increases lipophilicity (logP ~2.5–3.0), favoring membrane permeability but reducing aqueous solubility compared to the oxygenated spiro compound . The bromophenyl analog’s higher molecular weight and halogen content may limit solubility but enhance target binding affinity .

Stability and Analytical Profiling

While direct stability data for the target compound are unavailable, hydrochlorides of similar tricyclics (e.g., dosulepin hydrochloride) show solution stability over 24 hours under refrigeration . RP-HPLC methods validated for related compounds (e.g., amitriptyline hydrochloride) could be adapted for purity analysis, though column selection must account for the tert-butyl group’s hydrophobicity .

Biological Activity

Tert-butyl 2-amino-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings based on diverse sources.

Chemical Structure and Properties

The compound is characterized by its unique tricyclic structure, which contributes to its biological properties. The molecular formula is C13H18N2O2C_{13}H_{18}N_2O_2 with a molar mass of 250.30 g/mol. It appears as a pale yellow solid and has a purity of at least 95% .

The biological activity of tert-butyl 2-amino-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylate hydrochloride is primarily linked to its interaction with various neurotransmitter systems, particularly the cholinergic system. Compounds that inhibit acetylcholinesterase (AChE) are crucial for enhancing acetylcholine levels in the brain, which may have therapeutic implications for neurodegenerative diseases such as Alzheimer's disease .

In Vitro Studies

In vitro studies have demonstrated that related compounds exhibit significant AChE inhibitory activity, suggesting that tert-butyl 2-amino-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylate hydrochloride may share similar properties. For instance, a study on coumarin-based heterocycles indicated promising AChE inhibition with IC50 values ranging from 2.7 µM to higher concentrations depending on the specific compound .

Synthesis and Evaluation

Recent research focused on synthesizing derivatives of this compound to evaluate their biological activities systematically. The synthesis typically involves multi-step organic reactions that incorporate various functional groups to enhance activity and selectivity against target enzymes.

Table 1: Summary of Biological Activities

Compound NameAChE Inhibition IC50 (µM)Other Biological Activities
Tert-butyl 2-amino-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylate hydrochlorideTBDPotential neuroprotective effects
Coumarin derivatives (e.g., 3i)2.7Antioxidant properties
Related azatricyclo compoundsTBDAntimicrobial activity

Pharmacological Applications

The potential applications for tert-butyl 2-amino-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylate hydrochloride include:

  • Neurodegenerative Diseases : Its AChE inhibitory properties suggest it could be developed as a treatment for Alzheimer's disease.
  • Antimicrobial Activity : Some derivatives have shown promise against various bacterial strains.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing tert-butyl 2-amino-4-azatricyclo[4.2.1.0³,⁷]nonane-4-carboxylate hydrochloride, and how can purity be optimized?

  • Methodology : The synthesis typically involves cyclization of precursors under controlled pH and temperature. For example, analogous bicyclic compounds like tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate hydrochloride are synthesized via reaction with HCl under reflux, followed by purification using recrystallization or chromatography . Key parameters include maintaining anhydrous conditions to avoid hydrolysis of the tert-butyl group and optimizing stoichiometry to minimize byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm the bicyclic framework and substituent positions (e.g., tert-butyl and carboxylate groups). For similar structures, splitting patterns in the 1.5–3.0 ppm range indicate bridgehead protons .
  • X-ray crystallography : Programs like SHELXL refine crystal structures, resolving ambiguities in stereochemistry .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What biological targets are associated with this compound?

  • Methodology : Structural analogs (e.g., SSR180711) act as α7 nicotinic acetylcholine receptor (nAChR) partial agonists. In vitro assays using radioligand binding (e.g., [³H]-MLA) and functional studies (calcium flux assays) confirm target engagement. Receptor subtype selectivity is assessed via competition binding against α4β2 or muscle-type nAChRs .

Advanced Research Questions

Q. How can researchers design experiments to address contradictory solubility data between hydrochloride and alternative salt forms?

  • Methodology :

  • Comparative solubility studies : Measure equilibrium solubility in buffers (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol) using HPLC quantification. For instance, fumarate salts of related bicyclic compounds show 3–5× higher aqueous solubility than hydrochlorides .
  • Thermal stability analysis : Use TGA/DSC to assess salt stability under nitrogen flow, as hydrochlorides may lose crystallinity due to hygroscopicity .

Q. What strategies resolve discrepancies in pharmacological activity between in vitro and in vivo models?

  • Methodology :

  • PK/PD modeling : Track plasma and brain exposure levels via LC-MS/MS to correlate in vitro IC₅₀ values with effective doses in rodents. Adjust dosing regimens if poor blood-brain barrier penetration is observed .
  • Metabolite profiling : Identify active metabolites using hepatic microsome assays to explain enhanced in vivo efficacy .

Q. How can computational methods predict reactivity for functionalizing the azatricyclo framework?

  • Methodology :

  • DFT calculations : Optimize molecular geometry at the B3LYP/6-31G* level to identify reactive sites (e.g., amino groups for acylation).
  • Docking studies : Simulate interactions with α7 nAChR (PDB: 7KOX) to prioritize derivatives with improved binding .

Q. What experimental controls are critical when assessing the compound’s stability under varying storage conditions?

  • Methodology :

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC and identify breakdown products (e.g., tert-butyl cleavage) .
  • Control groups : Include inert atmosphere (argon) vials to distinguish oxidative vs. hydrolytic degradation pathways .

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